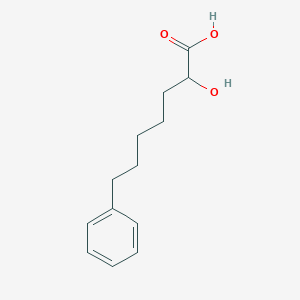

2-Hydroxy-7-phenylheptanoic acid

Description

2-Hydroxy-7-phenylheptanoic acid (CAS: 103187-18-4) is a hydroxy-substituted carboxylic acid with a seven-carbon aliphatic chain, a hydroxyl group at position 2, and a phenyl group at position 7 . Its molecular formula is C₁₃H₁₈O₃, and its structure combines hydrophobic (phenyl) and hydrophilic (hydroxyl, carboxylic acid) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stereochemical configuration and functional group arrangement influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-hydroxy-7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-12(13(15)16)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJVUUTIZLNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718695 | |

| Record name | 2-Hydroxy-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103187-18-4 | |

| Record name | 2-Hydroxy-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-phenylheptanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors and advanced purification techniques. These methods aim to optimize the yield and reduce the production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-phenylheptanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-Hydroxy-7-phenylheptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study enzyme kinetics and metabolic pathways.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-7-phenylheptanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme tryptophan indole lyase, thereby reducing the production of indoxyl sulfate, a uremic toxin . This inhibition can slow the progression of renal failure in chronic kidney disease.

Comparison with Similar Compounds

Hydroxyl and Carboxylic Acid Interactions

- Position of Hydroxyl Group : The 2-hydroxy substitution in the target compound contrasts with 4-hydroxyphenylacetic acid (hydroxyl at position 4), which exhibits distinct hydrogen-bonding patterns and acidity. The 2-hydroxy group in the target compound may enhance intramolecular hydrogen bonding with the carboxylic acid, reducing its solubility in polar solvents compared to 4-hydroxyphenylacetic acid .

- Phenyl vs. Cyclopentyl: Replacing the phenyl group in this compound with a cyclopentyl moiety (as in 7-cyclopentylheptanoic acid) increases logP from ~3.2 to 4.4, reflecting greater hydrophobicity due to the cyclopentyl group’s non-aromatic nature .

Toxicity and Stability

- Substituent Effects: The compound 7-(2,5-dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid (CAS: 148989-73-5) demonstrates higher acute oral toxicity (H302) and skin irritation (H315) compared to the target compound, likely due to its additional hydroxyl and methyl groups, which may enhance reactivity or metabolic activation .

Biological Activity

2-Hydroxy-7-phenylheptanoic acid (CAS No. 103187-18-4) is a compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group and a phenyl group attached to a heptanoic acid backbone, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₂₄O₃

- Molecular Weight : 252.35 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as methanol and ethanol.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing antibacterial agents .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, suggesting it could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Effects : A study tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Anti-inflammatory Activity : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30%, highlighting its potential as an anti-inflammatory agent.

Comparative Biological Activity

A comparison of the biological activity of this compound with related compounds is summarized in the table below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 2-Hydroxy-4-phenylbutanoic acid | Yes | Low | No |

| Phenylacetic acid | Moderate | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.